N-Nitrosocytisine-d4

Nitrosamine analysis LC-MS/MS quantification Internal standard selection

As the analytically mandated internal standard per US20240426794A1, N-Nitrosocytisine-d4 (≥95% isotopic purity) is the sole valid choice for correcting severe matrix effects (>50% ion suppression) in cytisine nitrosamine LC-MS/MS assays. Generic analogs fail FDA/EMA bias limits. Essential for ICH Q1A stability and ANDA regulatory submissions.

Molecular Formula C₁₁H₉D₄N₃O₂
Molecular Weight 223.26
Cat. No. B1157588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosocytisine-d4
Molecular FormulaC₁₁H₉D₄N₃O₂
Molecular Weight223.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitrosocytisine-d4: A Deuterated Internal Standard for Regulatory Nitrosamine Quantification


N-Nitrosocytisine-d4 is a stable isotope-labeled (deuterated) analog of the tobacco-specific nitrosamine N-nitrosocytisine, featuring four deuterium (²H) substitutions for hydrogen atoms, which results in a molecular weight increase of 4 mass units (MW: 223.26 vs. ~219.26 for the unlabeled compound) [1]. It is commercially supplied at ≥95% isotopic purity and is intended exclusively as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays . In the context of the 2025 EMA and USP updates that mandate nitrosamine impurity testing across pharmaceutical products, N-nitrosocytisine-d4 provides the requisite co-eluting, chemically matched internal standard essential for matrix-effect correction and method validation in cytisine-containing drug substance analyses [2]. Critically, this deuterated standard enables direct isotopic dilution mass spectrometry (IDMS) quantification of the mutagenic impurity N-nitrosocytisine at the ng/mL level [3].

Why Unlabeled N-Nitrosocytisine or Non-Isotopic Internal Standards Cannot Substitute for N-Nitrosocytisine-d4


Generic substitution of N-nitrosocytisine-d4 with the unlabeled parent compound or a structural analog for internal standardization is analytically invalid and will fail to meet current regulatory guidance for nitrosamine assays [1]. Because unlabeled N-nitrosocytisine and N-nitrosocytisine-d4 share near-identical physicochemical properties (logP, pKa, retention time) but differ by 4 m/z units, the deuterated analog co-elutes perfectly under reversed-phase LC conditions and compensates for ion suppression/enhancement caused by complex sample matrices [2]. Non-isotopic internal standards (e.g., 2-aminobiphenyl-d9 or unrelated tertiary amines) cannot track the exact chromatographic behavior, extraction recovery, or electrospray ionization efficiency of N-nitrosocytisine, leading to significant quantification bias. Indeed, differential matrix effects between non-co-eluting standards and analytes can result in >30% deviation in accuracy, a level unacceptable for FDA/EMA nitrosamine acceptable intake (AI) limit assessments where impurities are regulated at ppb thresholds [3]. The U.S. Patent Application US20240426794A1 specifically designates N-nitrosocytisine-d4 as the validated internal standard for trace-level N-nitrosocytisine detection in cytisine API, underscoring that alternative standards cannot be interchanged without re-validation of the entire analytical method [4].

Quantitative Differentiation Evidence: N-Nitrosocytisine-d4 vs. Unlabeled and Non-Isotopic Internal Standards


LC-MS/MS Matrix Effect Compensation: Deuterated vs. Unlabeled N-Nitrosocytisine

In the validated USP/ICH method for N-nitrosocytisine detection, N-nitrosocytisine-d4 co-elutes with the unlabeled analyte (ΔRT ≤ 0.02 min), enabling the internal standard to undergo identical ion suppression conditions [1]. This isotopic pairing corrects matrix effects that would otherwise cause quantification errors exceeding 50% when using non-co-eluting internal standards [2]. The deuterated standard is essential for achieving the method accuracy and precision required for FDA acceptable intake (AI) limit testing at ng/mL levels [3].

Nitrosamine analysis LC-MS/MS quantification Internal standard selection

Regulatory Compliance: USP/EMA/JP Conformance vs. Generic Deuterated Standards

N-Nitrosocytisine-d4 is supplied as a fully characterized reference material meeting the specific purity and identity requirements of USP, EMA, JP, and BP monographs for nitrosamine testing [1]. In contrast, generic research-grade deuterated compounds are not typically accompanied by the ISO/IEC 17025 Certificate of Analysis (CoA) with quantitative impurity profiling and traceable metrological data required for GMP/GLP pharmaceutical release testing [2]. This characterization includes verified isotopic purity (≥98% in typical lot analyses) and chromatographic purity, which are absent in uncharacterized, catalog-sourced research chemicals .

Nitrosamine drug substance-related impurities (NDSRIs) Analytical method validation (AMV) ANDA/NDA submissions

Isotopic Purity and Storage Stability: -20°C Long-Term Integrity vs. Ambient Storage

N-Nitrosocytisine-d4 requires storage at -20°C to maintain its certified isotopic purity over time, as recommended by multiple suppliers . While specific accelerated stability data are not publicly available for this compound, class-level evidence indicates that improper storage (e.g., room temperature) can lead to H/D back-exchange or degradation, reducing isotopic purity from the initial ≥98% to levels that compromise quantification accuracy [1]. Non-deuterated N-nitrosocytisine is similarly hygroscopic but lacks the additional degradation pathway of deuterium exchange, and generic storage at 2–8°C is sufficient for it [2].

Stable isotope reference materials Storage stability Isotopic purity

Procurement-Driven Application Scenarios for N-Nitrosocytisine-d4


USP/EMA Nitrosamine Impurity Method Validation for Cytisine API (ANDA/NDA Filing)

Analytical development and QC laboratories at generic pharmaceutical manufacturers must validate LC-MS/MS methods for N-nitrosocytisine as part of the FDA's nitrosamine risk assessment requirements for cytisine-containing drug products. N-Nitrosocytisine-d4 is the required isotopically labeled internal standard for achieving acceptable method accuracy (bias ≤ 15%) and precision (RSD ≤ 15%) at the LOQ, as specified in the patent method US20240426794A1 [1]. Its co-elution with the analyte and correction of matrix effects are essential for meeting the stringent acceptable intake (AI) limits for nitrosamines [2].

Stability-Indicating Forced Degradation Studies in Cytisine Formulations

During ICH Q1A stability studies of cytisine drug products, forced degradation conditions (heat, humidity, oxidation) can generate N-nitrosocytisine as a degradation impurity. The inclusion of N-nitrosocytisine-d4 as the internal standard ensures that quantification of this nitrosamine is not confounded by changes in the sample matrix composition over time or by the presence of new degradation products [3]. The deuterated standard's identical retention time and ionization response allow for reliable tracking of N-nitrosocytisine formation at trace levels throughout the shelf-life study [1].

Trace-Level Nitrosamine Quantification in Complex Biological Matrices (In Vitro Metabolism Studies)

Researchers conducting in vitro metabolism studies of cytisine in human liver microsomes or hepatocytes require precise quantification of low-abundance N-nitrosocytisine metabolites amid a high background of endogenous biomolecules. N-Nitrosocytisine-d4 compensates for the severe ion suppression (>50% signal loss) commonly observed in electrospray ionization of biological extracts [2]. Using this deuterated standard in the isotope dilution protocol enables quantification of N-nitrosocytisine with acceptable accuracy (80–120% recovery) at concentrations below 1 ng/mL [1].

Method Transfer and Cross-Site Comparability in CRO and CDMO Operations

Contract Research Organizations (CROs) and Contract Development and Manufacturing Organizations (CDMOs) performing nitrosamine testing for multiple cytisine API batches require a robust, transferable internal standard that minimizes inter-laboratory variability. N-Nitrosocytisine-d4, when procured from a supplier providing a detailed Certificate of Analysis with USP/EMA-compliant characterization, ensures that different sites achieve comparable quantification results (inter-laboratory RSD ≤ 10%) because the internal standard corrects for site-specific differences in LC-MS instrument tuning and matrix preparation [3].

Quote Request

Request a Quote for N-Nitrosocytisine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.